molecular formula C15H14N2O2 B3842522 N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide

N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842522
M. Wt: 254.28 g/mol
InChI Key: CBINSQZSPWXLCG-UHFFFAOYSA-N
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Description

N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide, also known as MBCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide exerts its effects through the inhibition of various enzymes, including histone deacetylases, protein kinases, and phosphodiesterases. By inhibiting these enzymes, N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide can modulate various signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, modulation of the immune response, and neuroprotection. These effects are mediated through the modulation of various signaling pathways that are involved in these processes.

Advantages and Limitations for Lab Experiments

N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. However, N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide also has some limitations, including its low solubility, poor pharmacokinetic properties, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide, including the development of more potent and selective derivatives, the investigation of its potential applications in other fields, such as infectious diseases and metabolic disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could also enhance its potential as a therapeutic agent.

Scientific Research Applications

N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-5-9-13(10-11)15(18)19-17-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBINSQZSPWXLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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